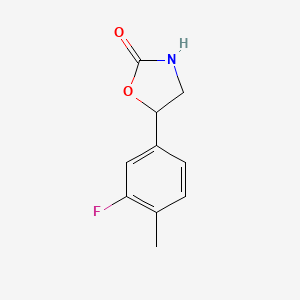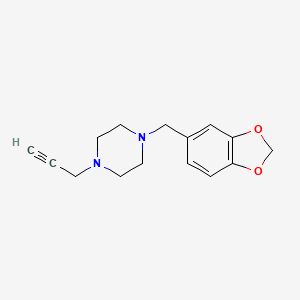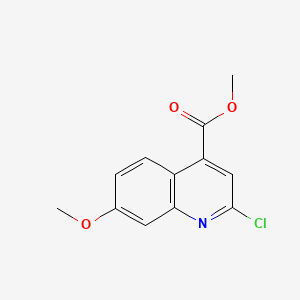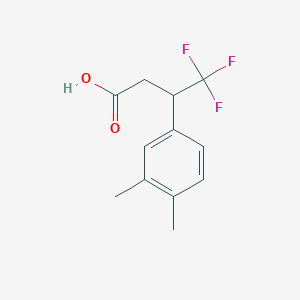
3-(3,4-Dimethylphenyl)-4,4,4-trifluorobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dimethylphenyl)-4,4,4-trifluorobutanoic acid: is an organic compound characterized by the presence of a trifluorobutanoic acid moiety attached to a dimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylphenyl)-4,4,4-trifluorobutanoic acid typically involves the reaction of 3,4-dimethylphenyl derivatives with trifluorobutanoic acid precursors. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,4-Dimethylphenyl)-4,4,4-trifluorobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the functional groups present in the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
3-(3,4-Dimethylphenyl)-4,4,4-trifluorobutanoic acid has several scientific research applications, including:
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 3-(3,4-Dimethylphenyl)-4,4,4-trifluorobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, leading to modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethylphenylacetic acid: Similar in structure but lacks the trifluorobutanoic acid moiety.
4,4,4-Trifluorobutanoic acid: Contains the trifluorobutanoic acid moiety but lacks the dimethylphenyl group.
Uniqueness
3-(3,4-Dimethylphenyl)-4,4,4-trifluorobutanoic acid is unique due to the combination of the trifluorobutanoic acid moiety and the dimethylphenyl group
Propiedades
Fórmula molecular |
C12H13F3O2 |
|---|---|
Peso molecular |
246.22 g/mol |
Nombre IUPAC |
3-(3,4-dimethylphenyl)-4,4,4-trifluorobutanoic acid |
InChI |
InChI=1S/C12H13F3O2/c1-7-3-4-9(5-8(7)2)10(6-11(16)17)12(13,14)15/h3-5,10H,6H2,1-2H3,(H,16,17) |
Clave InChI |
UZCAOBAHAUBSPH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(CC(=O)O)C(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



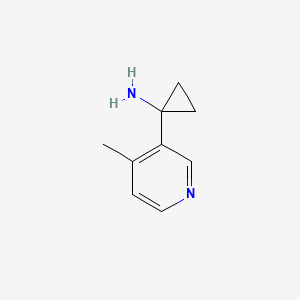
![Benzene, 1-[(difluoromethyl)thio]-4-isocyanato-](/img/structure/B13588613.png)
![tert-butylN-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl]carbamate](/img/structure/B13588617.png)
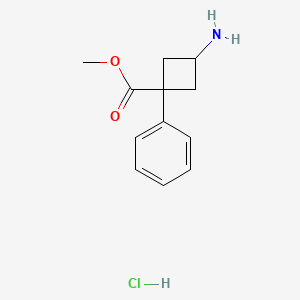
![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-aminehydrobromide](/img/structure/B13588629.png)
